N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide

Medicinal Chemistry Chemical Biology Kinase Inhibition

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide (CAS 1797565-82-2) is a synthetic, heterocyclic small molecule that fuses a thiazolo[5,4-c]azepine core with a nicotinamide moiety. This compound belongs to the broader class of thiazolo[5,4-c]azepinones, a scaffold of interest in medicinal chemistry for developing kinase inhibitors and other bioactive agents.

Molecular Formula C13H12N4O2S
Molecular Weight 288.33
CAS No. 1797565-82-2
Cat. No. B2921648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide
CAS1797565-82-2
Molecular FormulaC13H12N4O2S
Molecular Weight288.33
Structural Identifiers
SMILESC1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=CN=CC=C3
InChIInChI=1S/C13H12N4O2S/c18-11(8-3-1-5-14-7-8)17-13-16-9-4-2-6-15-12(19)10(9)20-13/h1,3,5,7H,2,4,6H2,(H,15,19)(H,16,17,18)
InChIKeyXKTOEYHDZQBXES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide (CAS 1797565-82-2): Chemical Class and Baseline Profile


N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide (CAS 1797565-82-2) is a synthetic, heterocyclic small molecule that fuses a thiazolo[5,4-c]azepine core with a nicotinamide moiety. This compound belongs to the broader class of thiazolo[5,4-c]azepinones, a scaffold of interest in medicinal chemistry for developing kinase inhibitors and other bioactive agents. The synthesis of related thiazolo[5,4-c]azepine systems has been described via photolytic ring expansion of azido-benzothiazoles [1], demonstrating established synthetic accessibility. Its core structure is cataloged in chemical biology databases; the acetamide analog, N-(4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide, is a known ligand of interest in the Protein Data Bank (PDB Ligand ID: ZYQ) [2], providing a foundational structural context for this compound's potential as a chemical probe.

Why Generic Substitution Fails for N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide


The N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide scaffold does not adhere to a simple structure-activity relationship where generic substitution is straightforward [1]. The patented chemical space around the thiazolo[5,4-c]azepinone core indicates that biological activity is highly sensitive to the specific amide substituent at the 2-position [2]. The nicotinamide group introduces a pyridine nitrogen capable of critical hydrogen bonding, differentiating it from analogs with phenyl, alkyl, or other heterocyclic amides. Therefore, directly replacing this compound with a close analog without head-to-head data introduces significant risk of altering target engagement, selectivity, and potency, undermining experimental reproducibility. The subsequent quantitative evidence, where available, underscores these critical structural dependencies.

Product-Specific Quantitative Evidence Guide for N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide


Absence of Peer-Reviewed Biological Data Represents a Critical Gap in Head-to-Head Comparisons

A comprehensive search of available literature, authoritative databases, and patents did not yield any peer-reviewed, quantitative biological assay data for this specific compound, N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide. Consequently, no direct head-to-head comparison with a specific, named comparator molecule can be performed. A closely related patent series, 'Fused thiazole derivatives as kinase inhibitors' (US8093238B2) [1], provides extensive data on a range of 2-substituted-7,7-dimethyl-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one derivatives, but the 2-nicotinamide derivative is not among the exemplified compounds with disclosed biological activity. This absence of data is itself a key piece of information for scientific selection.

Medicinal Chemistry Chemical Biology Kinase Inhibition

Structural Differentiation via the 2-Nicotinamide Moiety: Implications for Hydrogen Bonding and Target Engagement

The compound's most significant feature is the nicotinamide (pyridine-3-carboxamide) substituent at the 2-position of the thiazolo[5,4-c]azepin-4-one core. A class-level inference can be drawn from the patent literature on Pim kinase inhibitors, which extensively explores both thiazolecarboxamides and pyridinecarboxamides [1]. The patent teaches that the pyridine nitrogen's position (e.g., 2-pyridyl vs. 3-pyridyl vs. 4-pyridyl) and the nature of the heterocyclic core are critical for Pim kinase isoform selectivity. By extension, the 3-pyridyl (nicotinamide) substituent in the target compound is distinct from the 2-pyridyl (picolinamide) analog N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)picolinamide. This positional isomerism can lead to differential hydrogen bonding with the kinase hinge region, a key determinant of potency and selectivity.

Structure-Activity Relationship Chemical Probe Design Kinase Selectivity

Unsubstituted Nicotinamide as a Baseline for Antiallergic SAR Studies

A Chinese patent (CN108421668A) describes a series of thiazolyl nicotinamide compounds as histamine H1 receptor antagonists for antiallergic and asthma therapy [1]. The generic formula covers substituted nicotinamides where R1, R2, and R3 can be H, F, or Cl on the pyridine ring. The target compound, with R1=R2=R3=H, is the unsubstituted parent of this series. Within this patent's SAR context, it serves as the baseline reference compound against which the potency and safety of all halogen-substituted analogs are compared. The patent claims the entire class as having low toxicity and side effects relative to existing antihistamines, but actual binding data for the parent compound is not disclosed in the available abstract.

Histamine Receptor Antagonism Antiallergic SAR Baseline

Optimal Research and Procurement Application Scenarios for N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide


De Novo Chemical Biology Probe for Target Identification

Given the absence of predefined biological activity, the compound is optimally deployed as a tool for unbiased phenotypic screening. Its structure combines a drug-like heterocyclic core with a metal-chelating nicotinamide moiety, making it a suitable candidate for inclusion in diversity-oriented or kinase-focused screening libraries. A positive hit would represent a novel chemical starting point for a previously uncharacterized target, offering maximum value for early-stage drug discovery programs [1].

Parent Scaffold for Internal Structure-Activity Relationship (SAR) Exploration

For research groups investigating kinase inhibition, MALT1 protease inhibition, or histamine receptor antagonism, this unsubstituted parent compound serves as the critical baseline for SAR studies. Procuring this scaffold allows for systematic exploration of substitution effects on potency and selectivity, as described in the patent literature, ensuring the generation of a complete and interpretable dataset [2].

Negative Control in Functional Assays for Optimized Analogs

Based on the class-level inference that substitution is often required for optimal biological activity within this chemotype, this unsubstituted compound may serve as a negative or weak control in specific assays when more potent, substituted analogs (such as halogenated or chloro-hydroxy derivatives) are the primary focus of investigation. This use case is contingent on initial in-house pilot screening to confirm its low or absent activity in the assay of interest [2].

X-ray Crystallography Fragment Screening and Structural Biology

The presence of the PDB ligand ZYQ, the acetamide analog, demonstrates that the thiazolo[5,4-c]azepin-4-one core is amenable to co-crystallization. This nicotinamide derivative can be used as a fragment-like probe in crystallographic fragment screening campaigns to identify novel binding sites on protein targets, leveraging the core's favorable properties for structural biology [3].

Quote Request

Request a Quote for N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.